molecular formula C13H17Cl2NO3 B8389072 (3,5-Dichloro-4-ethoxy-phenyl)-carbamic acid tert-butyl ester

(3,5-Dichloro-4-ethoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8389072
M. Wt: 306.18 g/mol
InChI Key: VPONSBSZPHIIFJ-UHFFFAOYSA-N
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Patent
US06271236B1

Procedure details

Trifluoroacetic acid (5 mL) is added to solid (3,5-dichloro-4-ethoxy-phenyl)-carbamic acid tert-butyl ester (0.97 g) and the mixture is stirred for approximately 45 minutes at room temperature. Water is then added, and the mixture is cooled in an ice bath and basified with solid potassium carbonate. The solution is extracted three times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium chloride then dried over anhydrous sodium sulfate. Concentration under reduced pressure and recrystallization from hexanes provides the desired product as a pale yellow crystalline solid.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([O:22][CH2:23][CH3:24])=[C:17]([Cl:25])[CH:16]=1)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O>[Cl:21][C:19]1[CH:20]=[C:15]([NH2:14])[CH:16]=[C:17]([Cl:25])[C:18]=1[O:22][CH2:23][CH3:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.97 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)Cl)OCC)Cl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for approximately 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted three times with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases are washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure and recrystallization from hexanes

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C=C(C1OCC)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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